molecular formula C16H19NO B140168 4-(4-Tert-butylphenoxy)aniline CAS No. 145157-87-5

4-(4-Tert-butylphenoxy)aniline

Cat. No.: B140168
CAS No.: 145157-87-5
M. Wt: 241.33 g/mol
InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)aniline is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It features a core aniline structure linked to a 4-tert-butylphenoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific pharmacological data for this compound is limited in the public domain, its structural scaffold is prominent in drug discovery. Scientific literature shows that compounds containing the 4-tert-butylphenoxy moiety are investigated as potential dual-target ligands for neurodegenerative diseases such as Parkinson's . For instance, research indicates that 4-tert-butylphenoxy derivatives can act as potent antagonists for the histamine H3 receptor (H3R) and inhibitors of the monoamine oxidase B (MAO B) enzyme, a key target for increasing dopamine levels in the brain . As such, this compound serves as a crucial synthetic precursor for developing and optimizing novel bioactive molecules with potential multifunctional pharmacological profiles. This compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZTGQNSUZCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275789
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145157-87-5
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Significance of Phenoxyanilines in Organic Synthesis

Phenoxyanilines are a class of aromatic compounds characterized by a phenyl ring and an aniline (B41778) group linked by an ether bond. This structural motif serves as a versatile scaffold in organic synthesis, providing a foundation for the construction of more complex molecules. The constituent aniline and phenoxy groups offer multiple reaction sites for functionalization, enabling a diverse array of chemical transformations.

The synthetic utility of phenoxyanilines is underscored by their application as key intermediates in the preparation of various targeted molecules. For instance, they are employed in the synthesis of heterocyclic compounds and as building blocks for polymers and other advanced materials. The reactivity of the amine group allows for facile acylation, alkylation, and participation in various coupling reactions, while the phenoxy ring can be subjected to electrophilic substitution, further expanding the synthetic possibilities.

Role of the Para Tert Butylphenoxy Moiety in Modulating Molecular Properties and Reactivity

The incorporation of a para-tert-butyl group on the phenoxy ring of 4-(4-tert-butylphenoxy)aniline is a critical design element that significantly influences the molecule's physical and chemical characteristics. The tert-butyl group is a bulky, sterically hindering substituent that imparts several key properties.

One of the primary roles of the tert-butyl group is to enhance the steric bulk of the molecule. This steric hindrance can influence the regioselectivity of reactions occurring on the phenoxy ring and can also affect the conformational preferences of the entire molecule. This can be strategically utilized in synthesis to direct reactions to specific sites and to control the three-dimensional architecture of the resulting products.

Furthermore, the tert-butyl group is hydrophobic and can increase the lipophilicity of the molecule. ontosight.ai This property is particularly relevant in the context of materials science, where solubility and miscibility in organic solvents are crucial. The electron-donating nature of the tert-butyl group can also modulate the electronic properties of the phenoxy ring, influencing its reactivity in various chemical transformations. ontosight.ai The steric shielding provided by the tert-butyl group can also enhance the stability of the molecule by protecting reactive sites from unwanted side reactions.

Overview of Current Research Trajectories and Underexplored Potentials

Direct Synthesis Routes to this compound

The synthesis of this compound can be achieved through several methodologies, primarily involving the formation of a diaryl ether linkage followed by the reduction of a nitro group to an amine.

Discussion of Precursor Utilization and Reaction Conditions

Common precursors for the synthesis of this compound include 4-tert-butylphenol (B1678320) and an appropriately substituted aniline (B41778) or nitrobenzene (B124822) derivative. lookchem.com Key synthetic strategies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

One prevalent method involves the nucleophilic aromatic substitution reaction between 4-tert-butylphenol and 1-fluoro-4-nitrobenzene. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylacetamide (DMAc) at elevated temperatures. acs.org The initial product, 1-(4-tert-butylphenoxy)-4-nitrobenzene, is then reduced to the target aniline.

Another significant approach is the Ullmann condensation, a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org This method can be used to form the diaryl ether bond between an aryl halide and a phenol. mdpi.com For instance, 4-tert-butylphenol can be coupled with a halo-nitrobenzene in the presence of a copper catalyst. wikipedia.org The reaction conditions often require high temperatures and a polar solvent. wikipedia.org

The Buchwald-Hartwig amination offers a palladium-catalyzed route for the formation of the C-N bond. wikipedia.orglibretexts.orgnih.gov This reaction couples an aryl halide or triflate with an amine. While it can be used to form the final aniline product directly, it is more commonly employed in the synthesis of related derivatives. The choice of ligands, such as bidentate phosphines, is crucial for the efficiency of this reaction. wikipedia.org

The reduction of the intermediate nitro compound to the aniline is a critical step. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using agents like iron powder in acidic media. Catalytic hydrogenation generally provides high yields and purity but requires specialized equipment. Iron-mediated reduction is a cost-effective alternative suitable for larger-scale production.

Precursor 1Precursor 2Reaction TypeKey Reagents/Catalysts
4-tert-butylphenol1-fluoro-4-nitrobenzeneNucleophilic Aromatic SubstitutionK₂CO₃, DMAc
4-tert-butylphenolHalo-nitrobenzeneUllmann CondensationCopper catalyst
Aryl halide/triflateAmineBuchwald-Hartwig AminationPalladium catalyst, phosphine (B1218219) ligands
1-(4-tert-butylphenoxy)-4-nitrobenzene-ReductionPd/C, H₂ or Fe, HCl

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction parameters and purification techniques. In nucleophilic aromatic substitution reactions, the choice of base and solvent, along with temperature and reaction time, significantly impacts the outcome. For instance, using a stronger base or a higher temperature can accelerate the reaction but may also lead to side products.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for nucleophilic substitution from hours to minutes while maintaining comparable yields. Flow chemistry systems have also been implemented for the continuous production of the nitro intermediate, leading to increased throughput.

Purification of the final product and its intermediates is crucial. Recrystallization from suitable solvent systems, such as ethanol/water or diethyl ether/hexane (B92381), is a common method for obtaining high-purity crystalline material. Column chromatography using silica (B1680970) gel with a gradient of ethyl acetate (B1210297) and hexane is another effective purification technique. The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).

Derivatization and Functionalization of the Aniline Moiety

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Amidation and Acylation Reactions

The aniline nitrogen of this compound readily undergoes acylation and amidation reactions with various acylating agents to form amides. These reactions are fundamental in modifying the electronic and physical properties of the molecule.

Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. For example, the reaction with acyl chlorides, such as valeryl chloride, proceeds to form the corresponding amide. googleapis.comgoogle.com Similarly, reaction with anhydrides, like 3-(4-chlorophenyl)glutaric anhydride (B1165640), in the presence of a base such as triethylamine, yields glutaramic acid derivatives.

Direct amidation with carboxylic acids can be achieved using coupling agents or through catalytic methods. rsc.org Recent advancements have focused on developing more sustainable and efficient catalytic systems for direct amidation. rsc.org

Acylating AgentProduct TypeExample Reagent
Acid ChlorideAmideValeryl chloride googleapis.comgoogle.com
AnhydrideAmide/amic acid3-(4-Chlorophenyl)glutaric anhydride
Carboxylic AcidAmideVarious, with coupling agents

Electrophilic Aromatic Substitution on the Anilino Ring (e.g., Halogenation)

The aniline ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This allows for the introduction of various substituents onto the ring, with a preference for the ortho and para positions relative to the amine.

Halogenation is a common electrophilic aromatic substitution reaction. However, the high reactivity of the aniline can lead to over-halogenation. libretexts.org To control the reaction and achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide (acetanilide) prior to halogenation. libretexts.org The acetyl group can be subsequently removed by hydrolysis to regenerate the substituted aniline. libretexts.org Reagents like N-bromosuccinimide (NBS) can be used for regioselective bromination. researchmap.jp

Formation of Imine and Schiff Base Derivatives

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmdpi.com This reaction is typically reversible and often catalyzed by acid. operachem.com The formation of the C=N double bond is a versatile method for creating new molecular frameworks.

For example, the reaction of this compound with various aldehydes, such as cinnamaldehydes, can lead to the synthesis of a diverse library of Schiff base derivatives. mdpi.com The reaction conditions can be as simple as refluxing the reactants in a solvent like ethanol. mdpi.com Aniline itself can act as a nucleophilic catalyst to accelerate imine formation in aqueous media. acs.org The use of molecular sieves can help to drive the reaction to completion by removing the water formed during the condensation. operachem.com

Carbonyl CompoundProduct Type
AldehydeImine (Schiff Base)
KetoneImine (Schiff Base)

Polymerization Reactions of the Aniline Functionality (e.g., Polyaniline Synthesis via Oxidative Polymerization)

The aniline functional group of this compound serves as a monomer for polymerization, leading to the formation of polyaniline derivatives. The presence of the bulky para-tert-butylphenoxy substituent significantly influences the polymerization process and the properties of the resulting polymer.

Oxidative polymerization is a common method to synthesize polyanilines. In this process, the aniline monomers are oxidized, typically using an oxidizing agent in an acidic medium, to form radical cations which then couple to form the polymer chain. The polymerization of N-aryl derivatives of aniline generally leads to the formation of low molecular weight products with a benzidine (B372746) structure. nih.gov The electrical conductivity of these polymers is often lower than that of unsubstituted polyaniline. nih.gov

For N-substituted anilines, the nature of the substituent plays a crucial role. For instance, the oxidative polymerization of N-alkylanilines yields products that are susceptible to hydrolysis and have low molecular weights. nih.gov The electrical conductivity of these polymers is influenced by the size of the alkyl substituent. nih.gov

The polymerization of diarylaminodichlorobenzoquinones, which contain aniline moieties, has been studied. These monomers show high reactivity in the polymerization reaction, with the rate of oxidation increasing with higher acid concentrations. nih.gov It was observed that only one of the arylamine groups participates in the polymerization. nih.gov

The bulky tert-butylphenoxy group in this compound can affect the solubility and processability of the resulting polyimide. A series of aromatic polyimides containing a bulky tert-butyl phenoxy group were synthesized by one-step high-temperature polycondensation. researchgate.net These polymers showed high thermal stability and could be cast into films with good mechanical properties. researchgate.net The incorporation of the tert-butyl group was found to improve the solubility, free volume fraction, and gas permeability of the polyimides when compared to analogs without this bulky group. researchgate.net

Modifications and Elaboration of the para-Tert-butylphenoxy Substructure

Regioselective Functionalization Strategies on the Phenoxy Ring

The phenoxy ring of this compound offers sites for further functionalization, allowing for the tuning of the molecule's properties. Regioselective functionalization aims to introduce new chemical groups at specific positions on this ring.

Electrophilic substitution reactions are a primary method for functionalizing aromatic rings. The tert-butyl group on the phenoxy ring is an ortho-, para-directing group, and since the para-position is already substituted, electrophilic attack is directed to the ortho positions. The aniline moiety is also an ortho-, para-directing group, activating the aniline ring towards electrophilic substitution. byjus.com However, to achieve regioselective functionalization on the phenoxy ring, the greater reactivity of the aniline ring often requires a protection strategy for the amino group.

One approach to achieve regioselectivity is through the use of directing groups. For example, in the functionalization of p-tert-butylcalix nih.govarenes, which contain multiple p-tert-butylphenol units, regioselective introduction of functional groups at specific phenolic positions has been achieved. researchgate.net

Another strategy involves the careful control of reaction conditions. For instance, in the synthesis of p-tert-butylthiacalix smolecule.comarene derivatives, regioselective alkylation at the lower rim has been accomplished by choosing appropriate bases and solvents. beilstein-journals.org

Integration into Complex Polycyclic Aromatic Hydrocarbons (e.g., Perylenes)

The this compound moiety can be incorporated into larger, complex polycyclic aromatic hydrocarbons (PAHs), such as perylenes. Perylene (B46583) derivatives are of significant interest due to their high absorption coefficients, chemical and thermal stability, and high quantum yields. researchgate.net The introduction of the 4-(4-tert-butylphenoxy) group can enhance the solubility of these otherwise often poorly soluble materials. researchgate.net

A common synthetic route involves the reaction of a perylene anhydride with an aniline derivative. For example, 1,6,9-tris(4-tert-butylphenoxy)perylene-3,4-dicarboxylic anhydride has been reacted with various anilines to prepare perylene-monoimide dyes. researchgate.net The bulky tert-butylphenoxy groups are crucial for ensuring high solubility of the resulting perylene-based structures in organic solvents. researchgate.net

The 4-tert-butylphenoxy group can be introduced onto the perylene core through nucleophilic substitution of halogenated perylenes. For instance, reacting 1,7-dibromo-perylene bisimides with 4-tert-butylphenol in the presence of a base yields the corresponding 1,7-di(4-tert-butylphenoxy)-perylene bisimides. acs.org This substitution is often highly regiospecific. acs.org The introduction of these phenoxy groups influences the electronic properties of the perylene chromophore, with sequential substitution allowing for the fine-tuning of HOMO and LUMO energy levels. acs.org

The table below summarizes the effect of 4-tert-butylphenoxy substitution on the photophysical properties of a perylene derivative.

CompoundSubstitutionAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield
Peri-unsubstituted PMINone---
PMI with 4-tert-butylphenoxy at peri position1x 4-tert-butylphenoxyRed-shifted by 28 nm--
PMI(OAr)33x 4-tert-butylphenoxy at 1, 6, 9-positionsRed-shifted by 32 nm--

Data sourced from literature. thieme-connect.com The table demonstrates the red-shift in the absorption maximum upon introduction of the 4-tert-butylphenoxy group.

Mechanistic Investigations of Chemical Transformations

Photochemical Rearrangements of this compound Derivatives (e.g., Smiles Rearrangement)

Derivatives of this compound can undergo photochemical rearrangements, with the Smiles rearrangement being a notable example. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of diaryl ethers, a nucleophilic group on one ring can displace the other ring by attacking the ipso-carbon.

Photochemical transformations of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones have been investigated. researchgate.net Irradiation of these compounds can lead to the migration of the tert-butylphenyl group. researchgate.net One pathway involves migration to the peri-located carbonyl oxygen, while another pathway results in migration to the nitrogen atom, which is a characteristic product of the Smiles rearrangement. researchgate.net

Recent studies have shown that radical cation Smiles rearrangements can be initiated by visible light in the presence of a photocatalyst. researchgate.net This method has been applied to aryloxy alkylamines, where the amino group displaces the ipso-alkoxy group. researchgate.net

The classical Smiles rearrangement often requires an activated aromatic ring. derpharmachemica.com However, photochemical methods can facilitate this rearrangement under milder conditions. The mechanism involves the formation of a spirocyclic intermediate.

Thermal-Induced Chemical Reorganizations

In addition to photochemical reactions, derivatives of this compound can also undergo thermally-induced chemical reorganizations. High temperatures can provide the activation energy for rearrangements and other transformations.

The thermal behavior of polymers derived from this compound is also of interest. Polyimides containing this moiety have demonstrated high thermal stability, with decomposition temperatures often exceeding 480°C. researchgate.net

It is also worth noting that some spirocyclic compounds, which can be intermediates in rearrangements like the Smiles rearrangement, may exhibit limited thermal stability. tdx.cat

Radical Reaction Pathways in Dediazoniation Processes Involving Tert-butylanilines

The transformation of arylamines into a variety of functional groups via diazotization followed by dediazoniation is a cornerstone of synthetic organic chemistry. When the starting material is a substituted aniline, such as those bearing a tert-butyl group, the dediazoniation process can proceed through radical intermediates. These pathways are crucial for forming new carbon-carbon and carbon-heteroatom bonds. The dediazoniation of the corresponding diazonium salt of this compound, while not extensively documented in dedicated studies, can be understood by examining the well-established radical mechanisms observed for other arylamines, including other tert-butylanilines and phenoxyanilines.

The generation of an aryl radical from a diazonium salt is the key step that initiates these transformations. This typically occurs via a single-electron transfer (SET) from a reducing agent, which can be a metal salt (like copper(I)), an organic molecule, or an electrode. uva.nllumenlearning.com The resulting diazenyl radical rapidly loses a molecule of dinitrogen (N₂) to form the highly reactive 4-(4-tert-butylphenoxy)phenyl radical. This radical can then participate in a variety of propagation steps, leading to the final product.

Several classical named reactions exemplify these radical pathways, including the Sandmeyer, Gomberg-Bachmann, and Meerwein reactions. Each provides a different strategic outcome for the functionalization of the aromatic ring.

The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide (Cl, Br) or a pseudohalide (CN). wikipedia.org The reaction is catalyzed by the corresponding copper(I) salt. wikipedia.org The mechanism involves an initial single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates the aryl radical and a copper(II) species. lumenlearning.comwikipedia.org The aryl radical then abstracts the halide or pseudohalide from the copper(II) complex, yielding the final product and regenerating the copper(I) catalyst. wikipedia.org For this compound, this would provide a direct route to compounds like 1-bromo-4-(4-tert-butylphenoxy)benzene.

The Gomberg-Bachmann reaction is an effective method for aryl-aryl bond formation, creating biaryl compounds. wikipedia.org In this reaction, the diazonium salt is treated with another aromatic compound, which acts as the solvent, typically in the presence of a base. wikipedia.org The base promotes the formation of an aryl radical, which then attacks the aromatic solvent in a homolytic aromatic substitution. wikipedia.orggoogle.com This pathway could be employed to synthesize complex biaryl structures starting from this compound.

The Meerwein arylation involves the addition of an aryl radical to an electron-deficient alkene. wikipedia.org The reaction is typically catalyzed by a copper salt. wikipedia.org The process begins with the formation of the aryl radical from the diazonium salt, which then adds to the double bond of the alkene. The resulting radical intermediate can then be trapped, often by a halide from the copper salt, or undergo elimination to form an arylated alkene. wikipedia.org This reaction would allow for the introduction of an extended carbon chain onto the 4-(4-tert-butylphenoxy)phenyl scaffold.

While specific research on this compound is limited, the general conditions for these radical dediazoniation reactions are well-established for analogous substrates. The following tables provide an overview of typical reaction conditions for these transformations.

Table 1: Illustrative Conditions for Sandmeyer Reaction of an Aryl Diazonium Salt

ParameterConditionPurpose
Starting Material Aryl Diazonium Salt (e.g., from 4-phenoxyaniline)Precursor to the aryl radical
Reagent Copper(I) Bromide (CuBr)Catalyst and source of bromide radical
Solvent Aqueous HBrAcidic medium, source of bromide ions
Temperature 0-5 °C (diazotization), then warm to RT or heatControl diazonium salt stability and promote reaction
Outcome Aryl BromideReplacement of the diazonium group with bromine

Table 2: General Protocol for Gomberg-Bachmann Arylation

ParameterConditionPurpose
Starting Material Aryl Diazonium SaltAryl radical precursor
Reagent Aromatic Solvent (e.g., Benzene)Substrate for arylation
Additive Base (e.g., NaOH(aq) or Acetate)Promotes radical formation
Temperature Room TemperatureMild conditions for radical generation and coupling
Outcome BiarylFormation of a new aryl-aryl bond

Table 3: Typical Parameters for Meerwein Arylation

ParameterConditionPurpose
Starting Material Aryl Diazonium SaltAryl radical precursor
Reagent Electron-deficient Alkene (e.g., Acrylonitrile)Radical acceptor
Catalyst Copper(II) Chloride (CuCl₂)Facilitates the radical addition and subsequent steps
Solvent Acetone/WaterSuitable medium for the reactants
Temperature Room TemperatureMild conditions for the reaction
Outcome Arylated Alkene/Halogenated AdductAddition of the aryl group across the double bond

These radical pathways underscore the synthetic utility of diazonium salts derived from tert-butylanilines like this compound, enabling access to a wide array of functionalized aromatic compounds that might be challenging to synthesize through other methods.

Polymer and Hybrid Material Development

The strategic use of this compound and its structural motifs in polymer chemistry allows for the fine-tuning of material properties. The bulky tert-butylphenoxy group disrupts polymer chain packing, which can increase solubility, processability, and fractional free volume, while the aniline functionality provides a reactive site for polymerization.

Aromatic polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, they often suffer from poor solubility, which complicates their processing. The incorporation of bulky pendant groups, such as the 4-tert-butylphenoxy group, is an effective strategy to mitigate this issue.

A series of aromatic polyimides has been synthesized using 1,3-diamino-4-(4′-tert-butylphenoxy)benzene (tBuPDAB), a derivative of the title compound. researchgate.net These polymers, prepared through high-temperature polycondensation with various commercial dianhydrides, exhibit high thermal stability, with 10% weight loss occurring above 480°C. researchgate.net Crucially, the presence of the tert-butylphenoxy group significantly improves the solubility of the polyimides in organic solvents compared to their unsubstituted phenoxy analogs. researchgate.net This enhanced solubility allows for the casting of flexible films with good mechanical properties. researchgate.net

Furthermore, the bulky side group increases the fractional free volume (FFV) within the polymer matrix, leading to enhanced gas permeability. researchgate.net For instance, a polyimide based on tBuPDAB and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) showed a carbon dioxide (CO₂) permeability coefficient of 58.3 Barrer, a significant increase compared to analogous polymers without the tert-butyl group. researchgate.net This combination of processability and high gas permeability makes these materials promising candidates for gas separation membranes. researchgate.net

Similarly, the tert-butyl phenoxy structure has been integrated into polyetherimides (PEIs) to develop materials with low dielectric constants. acs.org Diamines containing tert-butyl phenylene oxide units, when polymerized, yield PEIs with high glass transition temperatures (Tg > 259 °C) and excellent thermal stability (Td5% > 496 °C). acs.org The hydrophobic nature of the tert-butyl phenoxy structure contributes to achieving low dielectric constants (as low as 2.4–2.7), which are highly desirable for applications in microelectronics. acs.org

Table 1: Gas Permeability Data for a Polyimide Derived from tBuPDAB and 6FDA

Gas Permeability Coefficient (Barrer) Ideal Selectivity (CO₂/CH₄)
CO₂ 58.3 18.0
CH₄ 3.24 -

Data sourced from research on polyimides containing bulky tert-butyl phenoxy groups. researchgate.net

Polyaniline (PANI) is a well-known conducting polymer with applications in various fields due to its electrical properties and environmental stability. researchgate.netnih.gov However, pristine PANI suffers from poor processability and limited solubility in common solvents, which restricts its practical use. mdpi.com A common strategy to overcome these limitations is the formation of composites or the use of substituted aniline monomers during polymerization. researchgate.netnih.gov

The introduction of substituents onto the aniline ring can significantly alter the properties of the resulting polyaniline. researchgate.net While direct polymerization of this compound into functional composites is not extensively detailed in the reviewed literature, the principles of substituted polyanilines suggest potential benefits. The bulky 4-tert-butylphenoxy group would likely enhance the solubility and processability of the polymer by increasing the separation between polymer chains, thereby weakening intermolecular forces. researchgate.net

PANI-based composites are often engineered by combining PANI with other materials like metal oxides, carbon-based materials, or other polymers to create materials with synergistic or enhanced functionalities. mdpi.comnih.gov These composites are used in applications such as sensors, antimicrobial coatings, and photocatalysis. mdpi.comnih.govmdpi.com For example, PANI composites can be fabricated using in-situ polymerization of aniline in the presence of a secondary material, leading to improved morphological features and reactive properties. nih.govresearchgate.net The incorporation of a bulky, hydrophobic group like 4-tert-butylphenoxy could further modify the surface properties and interactions within such composites, potentially leading to novel functional applications.

Polyphosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. acs.org Their properties can be extensively tuned by attaching different organic side groups to the phosphorus atoms, making them highly versatile materials for applications such as gas separation membranes. acs.orgosti.gov

The substitution of poly(dichlorophosphazene) (B1141720) with the sodium salt of 4-tert-butylphenol yields poly[bis-(4-tert-butylphenoxy)phosphazene] (PTBPP), a hydrolytically stable polymer. inl.govosti.gov The introduction of the bulky 4-tert-butylphenoxy side group disrupts the orderly packing of the polymer chains. osti.gov This disruption is a key factor in enhancing the material's performance in membrane applications.

Compared to the unsubstituted poly[(bis-phenoxy)phosphazene], PTBPP exhibits significantly higher gas permeabilities for a range of gases, including hydrogen, oxygen, nitrogen, and carbon dioxide. osti.govresearchgate.net The increased steric bulk from the tert-butyl group also leads to improved ideal separation factors for important gas pairs like O₂/N₂ and CO₂/N₂. inl.gov These characteristics validate the concept that attaching sterically demanding side groups to a polyphosphazene backbone is an effective strategy for designing high-performance gas separation membranes. osti.gov

Table 2: Pure Gas Permeabilities and Ideal Selectivities of Poly[bis-(4-tert-butylphenoxy)phosphazene] (PTBPP)

Gas Permeability (Barrer) Ideal Selectivity (vs. N₂) Ideal Selectivity (vs. CH₄)
H₂ 40.0 36.4 12.5
O₂ 3.5 3.2 1.1
N₂ 1.1 1.0 0.34
CO₂ 16.0 14.5 5.0
CH₄ 3.2 2.9 1.0

Data adapted from studies on gas transport in polyphosphazene membranes. inl.govosti.gov

Organic Electronic and Optoelectronic Devices

The 4-tert-butylphenoxy moiety is a valuable structural component in molecules designed for organic electronics. Its electron-donating character and its ability to impart solubility and control solid-state packing are beneficial for materials used in a variety of devices. This compound serves as a potential precursor for synthesizing such electronically active molecules.

Perylene imide dyes are high-performance chromophores used as accessory pigments in light-harvesting arrays and as non-fullerene acceptors in organic solar cells. researchgate.netthieme-connect.com Their performance is highly dependent on their chemical structure, particularly the substituents on the perylene core and the imide nitrogen.

Perylene-monoimide and diimide dyes featuring 4-tert-butylphenoxy substituents have been synthesized for these applications. researchgate.nettudelft.nl The bulky and solubilizing 4-tert-butylphenoxy groups, when attached to the perylene perimeter, are essential for achieving high solubility in organic solvents, which is critical for the synthesis and processing of complex, multi-component light-harvesting systems. researchgate.net These groups also influence the photophysical properties; for instance, introducing a 4-tert-butylphenoxy group at the peri-position of a perylene monoimide can shift its absorption maximum to longer wavelengths. thieme-connect.com

Aniline derivatives are key reagents for creating the imide portion of these dyes by reacting with a perylene anhydride precursor. researchgate.net The synthesis of perylene-monoimide dyes by reacting 1,6,9-tris(4-tert-butylphenoxy)perylene-3,4-dicarboxylic anhydride with various anilines has been demonstrated as a route to valuable building blocks for light-harvesting arrays. researchgate.net The use of a molecule like this compound in such a synthesis would introduce the bulky phenoxy group at the imide nitrogen, providing another vector to control the solubility and electronic properties of the final dye assembly.

The 4-tert-butylphenoxy structural unit is frequently incorporated into materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to enhance performance and processability. mdpi.comgoogle.com

In OLEDs, host materials are crucial for achieving high efficiency and stability. A multi-resonance thermally activated delayed fluorescence (TADF) host material for high-efficiency phosphorescent OLEDs (PhOLEDs) was synthesized incorporating 1-Bromo-3,5-bis-(4-tert-butyl-phenoxy)-benzene as a key intermediate. mdpi.com The presence of the 4-tert-butylphenoxy groups in the final host material contributes to its suitable morphological and electronic properties. mdpi.com Another material, 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi), has been used as part of a multiple-host system in solution-processed OLEDs, demonstrating the utility of the tert-butylphenyl moiety in achieving high device performance. frontiersin.org

For OFETs, perylene diimides are a prominent class of n-type organic semiconductors whose performance is sensitive to chemical modification. google.com Introducing substituents to the core of the perylene molecule is a strategy to improve air stability and tune frontier molecular orbital energies for better device performance. google.com Furthermore, donor-acceptor polyimides have been explored as electrets in OFET memory devices, where the charge storage ability can be tuned by modifying the donor moiety. researchgate.net this compound represents a potential building block for creating such advanced materials, where its structure can contribute to the desired solubility, morphology, and electronic characteristics required for next-generation organic electronic devices.

Influence on Nonlinear Optical Properties of Phthalocyanine (B1677752) Systems

The incorporation of the 4-(4-tert-butylphenoxy) group into phthalocyanine (Pc) macrocycles has been demonstrated to be an effective strategy for enhancing their nonlinear optical (NLO) properties. Phthalocyanines are known for their extensive π-conjugated electron systems, which are fundamental to their NLO activity. However, unsubstituted phthalocyanines often suffer from poor solubility, which limits their processability and applications.

The 4-tert-butylphenoxy substituent addresses this issue by improving solubility in common organic solvents, allowing for the formation of high-quality thin films and solutions necessary for NLO measurements and device fabrication. thieme-connect.commetu.edu.tr Beyond improving solubility, this substituent directly influences the electronic structure of the phthalocyanine ring, thereby enhancing its NLO response. metu.edu.tr

Research has focused on metal-free phthalocyanines peripherally substituted with 4-(4-tert-butylphenoxy) groups, which are synthesized via the cyclotetramerization of 4-(4-tert-butylphenoxy)phthalonitrile. thieme-connect.com This synthesis results in a mixture of four positional isomers with different symmetries (Cₛ, C₂ᵥ, C₄ₕ, and D₂ₕ). thieme-connect.com These isomers, once separated, exhibit distinct NLO properties.

Studies using the Z-scan technique have revealed that these substituted phthalocyanines exhibit strong reverse saturable absorption (RSA), a key characteristic for optical limiting applications. thieme-connect.commatrixscientific.com The RSA mechanism involves the absorption of photons from the ground state to an excited state, followed by absorption of more photons to a higher excited state with a larger absorption cross-section. The introduction of the 4-tert-butylphenoxy group can enhance this process.

Detailed investigations into the NLO properties of the α- and β-substituted isomers of 4-(4-tert-butylphenoxy)phthalocyanine have provided quantitative insights. The second-order nonlinear polarizability (β) and third-order nonlinear susceptibility (Im[χ⁽³⁾]) are key figures of merit. For instance, the experimental β values for the four isomers of metal-free 4α-(4-tert-butylphenoxy)phthalocyanine were determined, showing a clear dependence on the molecular symmetry. researchmap.jp Similarly, the β values for the 4β-isomers were also measured, with the C₄ₕ isomer consistently showing superior NLO properties in both α and β substituted series. thieme-connect.commatrixscientific.comresearchmap.jp

Nonlinear Optical Properties of 4-(4-tert-butylphenoxy)phthalocyanine Isomers
Isomer PositionSymmetrySecond-Order Nonlinear Polarizability (β) (m MW⁻¹)Reference
α-substitutedC₄ₕ34.0 × 10⁻⁵ researchmap.jp
α-substitutedD₂ₕ28.8 × 10⁻⁵ researchmap.jp
α-substitutedC₂ᵥ22.8 × 10⁻⁵ researchmap.jp
α-substitutedCₛ13.7 × 10⁻⁵ researchmap.jp
β-substitutedC₄ₕ9.31 × 10⁻¹⁰ thieme-connect.commatrixscientific.com
β-substitutedD₂ₕ7.89 × 10⁻¹⁰ thieme-connect.commatrixscientific.com
β-substitutedCₛ7.32 × 10⁻¹⁰ thieme-connect.commatrixscientific.com
β-substitutedC₂ᵥ1.77 × 10⁻¹⁰ thieme-connect.commatrixscientific.com

Note: The units for the β values of the α and β substituted isomers are presented as reported in the respective sources. Direct comparison should be made with caution due to differences in experimental conditions and reporting formats.

These findings underscore the significant role of the 4-(4-tert-butylphenoxy) substituent in modulating the NLO properties of phthalocyanine systems, making them promising materials for applications such as optical limiting, which is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. metu.edu.tr

Role as Acceptor Materials in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can improve power conversion efficiencies (PCE). While this compound itself is not typically used as a primary acceptor material, its structural motifs, particularly the 4-tert-butylphenoxy group, play a crucial role in the design and synthesis of advanced non-fullerene acceptors (NFAs). researchmap.jprsc.org

The primary function of an acceptor material in an OPV device is to receive an electron from the donor material upon photoexcitation, facilitating charge separation. rsc.org Perylene diimide (PDI) derivatives are a prominent class of NFAs due to their high electron affinity and charge-carrier properties. researchmap.jp However, the planar structure of the perylene core often leads to excessive aggregation, which can be detrimental to device performance.

The introduction of bulky substituents at the bay positions (1, 6, 7, and 12) of the perylene core is a widely adopted strategy to control this aggregation and improve solubility. The 4-tert-butylphenoxy group has proven to be a particularly effective substituent for this purpose. metu.edu.tr By attaching these bulky groups, the planarity of the PDI molecules is disrupted, preventing strong π-π stacking and enhancing their solubility in the solvents used for device fabrication. researchmap.jpacs.org

In one instance, a PDI-based acceptor molecule, PDI-PTBPO, was synthesized by introducing a p-tert-butylphenoxy group at the ortho position of the PDI aromatic ring, which resulted in a device with a PCE of 0.72%. rsc.org This demonstrates that the incorporation of the 4-tert-butylphenoxy moiety is a viable strategy for creating effective NFA materials.

Therefore, while this compound serves as a precursor or a conceptual building block, its constituent 4-tert-butylphenoxy group is instrumental in developing the next generation of soluble and efficient acceptor materials for organic solar cells.

Sensor and Actuator Technologies

The application of this compound in sensor and actuator technologies is primarily linked to its potential as a monomer for the synthesis of functional polymers, specifically substituted polyanilines. Polyaniline (PANI) in its own right is one of the most extensively studied conducting polymers for chemical sensing applications due to its environmental stability, reversible doping/dedoping behavior, and tunable conductivity. mdpi.comnih.govmdpi.com

PANI-based sensors typically operate on a chemiresistive principle. When the sensor is exposed to an analyte gas, molecules of the gas interact with the PANI film. This interaction causes a change in the polymer's doping level, which in turn alters its electrical resistance. This change in resistance can be measured, providing a signal that corresponds to the concentration of the analyte. nih.gov PANI has been successfully used in sensors for various gases, including ammonia, carbon monoxide, and hydrogen sulfide. nih.govsemanticscholar.org

The properties of PANI can be tailored by creating composites or by using substituted aniline monomers in the polymerization process. The polymerization of this compound would result in a polyaniline derivative where each repeating unit contains a bulky, hydrophobic 4-tert-butylphenoxy group. These pendant groups could influence the resulting polymer's morphology, processability, and sensing characteristics. For instance, the bulky groups might increase the polymer's free volume, potentially facilitating faster diffusion of analyte gases into the sensing film and improving response and recovery times. The hydrophobic nature of the substituent could also modulate the sensor's selectivity, for example, by enhancing its affinity for nonpolar volatile organic compounds.

While specific research on sensors fabricated directly from poly(this compound) is not widely documented, the principles of conducting polymer sensors strongly suggest its potential in this area. mdpi.com The synthesis of such a polymer would be a logical step to create new sensing materials with tailored properties.

The use of this compound or its polymers in actuator technologies is not well-established in the reviewed literature. Electroactive polymers (EAPs), including PANI, can function as actuators because they change size or shape in response to an electrical stimulus, mimicking the function of biological muscles. mdpi.com This property is also linked to the reversible doping and de-doping process. While it is conceivable that a polymer derived from this compound could exhibit electroactive properties, dedicated research into this specific application has not been found.

Biological Activity and Medicinal Chemistry Research

Investigation of Modulatory Effects on Enzyme Activity and Cellular Pathways

The 4-(4-tert-butylphenoxy)aniline scaffold and its derivatives have been shown to modulate the activity of various enzymes and influence critical cellular pathways. Research indicates that these compounds can interact with specific molecular targets, leading to alterations in their function. For instance, derivatives have been investigated for their ability to inhibit enzymes crucial for cellular processes, which can result in modified metabolic pathways.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural features necessary for potent activity. For example, the presence and position of the tert-butyl group significantly influence the lipophilicity and steric bulk of the molecule, which in turn affects its interaction with biological targets. Future SAR studies could lead to the design of optimized analogs with improved properties. ontosight.ai

A study on a series of 4-tert-butylphenoxyalkoxyamines as dual-target ligands for histamine (B1213489) H₃ receptor (H₃R) antagonism and monoamine oxidase B (MAO-B) inhibition revealed key SAR insights. Modifications, including the variation of cyclic amines and the length of the alkyl chain, were explored. The data indicated that a propyl linker between the phenoxy and amine moieties was optimal for high hMAO-B inhibitory activity.

CompoundAmine MoietyLinker Length (n)hMAO-B IC₅₀ (nM)
DL76 Piperidine (B6355638)348
5 Pyrrolidine (B122466)32.7
6 Piperidine4>10000
13 3-Methylpiperidine4>10000
10 2-Methylpiperidine4>10000
Data sourced from a study on dual-target ligands. mdpi.com

Design and Synthesis of Peptidomimetics Targeting Immune Checkpoints (e.g., PD-1/PD-L1 Pathway)

The this compound scaffold has been utilized in the design and synthesis of novel peptidomimetics targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. chemrxiv.org This pathway is a critical regulator of immune responses, and its blockade has emerged as a successful strategy in cancer immunotherapy. chemrxiv.orgresearchgate.net

In one study, novel peptidomimetics were designed with a 2-aminobenzothiazole (B30445) scaffold, incorporating the this compound moiety. chemrxiv.org The synthesis involved a multi-step process starting from the coupling of 4-tert-butylphenol (B1678320) with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group to an amine to yield this compound. chemrxiv.org This intermediate was then used to construct the final peptidomimetic compounds. chemrxiv.org These compounds were found to decrease the proliferation of peripheral blood mononuclear cells, suggesting their potential as checkpoint inhibitors. chemrxiv.org

Compound IDScaffoldKey MoietyBiological Activity
4a Aniline (B41778)This compoundIntermediate in peptidomimetic synthesis
Peptidomimetic 2-AminobenzothiazoleIncorporating 4aDecreased proliferation of PBMCs
Information synthesized from a study on novel peptidomimetics for cancer immunotherapy. chemrxiv.org

Anti-inflammatory Potential of Substituted this compound Derivatives

Derivatives of this compound have demonstrated significant anti-inflammatory properties. For instance, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), a related derivative, was shown to possess anti-inflammatory activity by down-regulating the NF-κB pathway in lipopolysaccharide-stimulated mouse macrophages. nih.gov This compound decreased the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in a dose-dependent manner. nih.gov Furthermore, it inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These findings highlight the therapeutic potential of this class of compounds in managing inflammatory disorders. nih.gov

ParameterEffect of 4-TBPSPathway
Nitric Oxide ProductionDecreasedNF-κB
iNOS ExpressionReducedNF-κB
COX-2 ExpressionReducedNF-κB
TNF-α ProductionInhibitedNF-κB
IL-1β ProductionInhibitedNF-κB
IL-6 ProductionInhibitedNF-κB
Based on a study on the anti-inflammatory function of 4-tert-butylphenyl salicylate. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase)

The inhibitory effects of this compound derivatives have been evaluated against several enzymes. Notably, a series of 4-tert-butylphenoxyalkoxyamines were investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors. mdpi.comnih.gov One of the most potent compounds, 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine, exhibited an IC₅₀ value of 2.7 nM for MAO-B. nih.gov The structure-activity relationship studies indicated that the presence of a cyclic amine moiety like pyrrolidine or piperidine is crucial for high hMAO-B inhibition. nih.gov

While specific data on the inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by this compound itself is not detailed in the provided search results, the general class of aniline derivatives is known to act as enzyme inhibitors.

Assessment of Antioxidant and Antimicrobial Activities of Derivatives

Derivatives of this compound have been shown to possess both antioxidant and antimicrobial properties. researchgate.net The phenolic group present in these structures is thought to contribute to their antioxidant effects by scavenging free radicals. researchgate.net The tert-butyl group can enhance the stability of the phenoxy radical, thereby increasing antioxidant effectiveness. mdpi.com

In terms of antimicrobial activity, various derivatives have been synthesized and tested against different microbial strains. For example, new Schiff base derivatives have been synthesized and have shown promising antimicrobial and antioxidant activities. researchgate.net Another study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed marked antibacterial and antifungal effects on planktonic microorganisms and the ability to inhibit biofilm formation. usmf.md

ActivityObservationReference
Antioxidant Phenolic structure contributes to free radical scavenging. researchgate.net
Antimicrobial Schiff base derivatives showed good antibacterial and antifungal properties. researchgate.net
Antimicrobial Aminopropanol derivatives exhibited marked antibacterial and antifungal effects. usmf.md

Paradigms in Drug Design and Development Utilizing the this compound Scaffold

The this compound scaffold is a valuable building block in drug design and development. rsc.org Its structural features allow for modifications to enhance biological activity and target specificity. This scaffold has been employed in the synthesis of intermediates for various bioactive compounds. For example, it has been used in the development of quinazoline (B50416) derivatives with potential applications in treating drug-resistant cancer. lookchem.com The versatility of this scaffold makes it a continued focus of research for the development of new therapeutic agents for a range of diseases, including cancer and metabolic disorders.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and molecular geometry.

For 4-(4-tert-butylphenoxy)aniline, such studies would elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. Analysis of the electron density distribution would reveal the most electron-rich and electron-deficient regions, offering insights into its intermolecular interactions.

As of this review, specific quantum chemical calculations and detailed electronic structure analyses dedicated solely to this compound are not extensively reported in publicly accessible scientific literature.

Density Functional Theory (DFT) Applications in Spectroscopy and Reactivity

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT is widely used to predict various properties of molecules.

Applications for this compound would include:

Spectroscopy: Simulating vibrational spectra (infrared and Raman) to aid in the interpretation of experimental data. DFT can also predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule.

Reactivity: Calculating global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions. These descriptors help predict the most likely sites for electrophilic or nucleophilic attack, thereby illuminating the molecule's chemical behavior in reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the preferred shapes it adopts in different environments (e.g., in a vacuum, in solution).

For this compound, MD simulations would be instrumental in understanding the rotational freedom around the ether linkage and the aniline (B41778) group. This analysis would identify the most stable, low-energy conformers, which is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or crystal lattices.

Dedicated molecular dynamics simulations and detailed conformational analyses for this compound have not been specifically reported in the reviewed literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a molecule (a ligand) binds to a specific target, typically a protein or nucleic acid. Docking algorithms place the ligand into the binding site of a receptor and score the interaction, predicting the binding affinity and orientation.

While studies focusing directly on this compound are scarce, the broader "4-tert-butylphenoxy" scaffold has been investigated in the context of designing ligands for specific biological targets. For example, derivatives containing this scaffold have been designed and evaluated as potential dual-target ligands for the histamine (B1213489) H₃ receptor and monoamine oxidase B, which are relevant in the study of Parkinson's disease. Such research, while not directly on the title compound, highlights the potential utility of its core structure in medicinal chemistry.

Specific molecular docking studies for this compound as a primary ligand were not found in the surveyed scientific publications.

Mechanistic Elucidation of Reaction Pathways

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction pathway and predict reaction rates.

For this compound, this could involve studying its synthesis, such as the mechanism of the ether bond formation, or its potential metabolic pathways. These investigations provide fundamental insights into the chemical transformations the molecule can undergo.

Computational studies aimed at the mechanistic elucidation of reaction pathways involving this compound are not prominently featured in the available literature.

Prediction of Material Properties (e.g., Nonlinear Optical Response, Gas Permeability)

Computational methods are increasingly used to predict the bulk properties of materials derived from specific molecules. This is particularly valuable in materials science for screening candidates for specific applications.

Nonlinear Optical (NLO) Response: Molecules with significant charge asymmetry, often found in "push-pull" systems, can exhibit NLO properties, which are useful in photonics and optoelectronics. While not studied on the title compound itself, the 4-tert-butylphenoxy group has been incorporated as a substituent in phthalocyanine (B1677752) molecules to investigate its effect on NLO properties. researchgate.net A study on 4β-(4-tert-Butylphenoxy)phthalocyanine isomers used DFT and experimental methods to show that this substituent group is part of a molecular framework exhibiting strong non-linear behavior, specifically reverse saturable absorption. researchgate.net This suggests that the 4-tert-butylphenoxy moiety has the potential to contribute to NLO properties in larger molecular systems. researchgate.net

Gas Permeability: Theoretical models can be used to predict how effectively polymers or materials made from a compound will allow gases to pass through them, a key parameter for membrane-based separation technologies.

Direct computational predictions of the nonlinear optical response or gas permeability for materials based solely on this compound are not available in the literature. However, related research on other molecules containing the 4-tert-butylphenoxy fragment indicates its potential relevance in the field of NLO materials. researchgate.net

Theoretical Frameworks for Rational Design of Analogues

One of the most powerful applications of computational chemistry is the rational design of new molecules with enhanced properties. By understanding the structure-property relationships of a parent molecule like this compound, scientists can theoretically design analogues with improved characteristics, whether for biological activity, material performance, or other applications. This process involves making targeted chemical modifications in silico and predicting their impact before undertaking costly and time-consuming synthesis.

While the principles of rational design are widely applied in chemistry, a specific theoretical framework for designing analogues based on this compound has not been detailed in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The imperative for sustainable chemical manufacturing has spurred significant interest in developing green synthetic routes to valuable compounds like 4-(4-tert-butylphenoxy)aniline. Future research in this area is poised to focus on several key aspects aimed at minimizing environmental impact and enhancing process efficiency.

One promising direction lies in the exploration of novel catalytic systems. While traditional synthetic methods may rely on stoichiometric reagents and harsh reaction conditions, the development of highly efficient and recyclable catalysts could revolutionize the production of this compound and its derivatives. Research into heterogeneous catalysts, for instance, could simplify product purification and reduce waste streams. Furthermore, the use of biocatalysts, such as enzymes, presents an intriguing possibility for highly selective and environmentally friendly syntheses under mild conditions.

Another critical area of investigation is the replacement of conventional organic solvents with greener alternatives. The use of water, supercritical fluids, or bio-based solvents could dramatically reduce the environmental footprint of the synthesis. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an ideal scenario that researchers are actively pursuing. These approaches not only align with the principles of green chemistry but also offer potential economic benefits through reduced solvent costs and waste disposal.

The principles of atom economy and energy efficiency will also be central to future synthetic strategies. The design of reaction pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a fundamental goal. Concurrently, the use of alternative energy sources, such as microwave or ultrasonic irradiation, can often accelerate reaction times and reduce energy consumption compared to conventional heating methods.

Green Chemistry ApproachPotential AdvantagesResearch Focus
Novel Catalysis Increased efficiency, recyclability, reduced wasteHeterogeneous catalysts, biocatalysts, earth-abundant metal catalysts
Green Solvents Reduced environmental impact, improved safetyWater, supercritical CO2, bio-solvents, ionic liquids
Solvent-Free Reactions Minimal waste, simplified purificationMechanochemistry, solid-state synthesis
Energy Efficiency Reduced energy consumption, faster reactionsMicrowave-assisted synthesis, sonochemistry

Discovery of Advanced Functional Materials with Tunable Properties

The unique molecular architecture of this compound, featuring a rigid aromatic backbone and a bulky tert-butyl group, makes it an attractive building block for the synthesis of advanced functional materials. Future research is expected to harness these structural features to create novel polymers and organic materials with precisely controlled and tunable properties.

A significant area of exploration is the development of high-performance polymers, such as polyimides and polyamides, derived from this compound. The incorporation of the bulky tert-butyl group can disrupt polymer chain packing, leading to enhanced solubility and processability without compromising thermal stability. This allows for the fabrication of thin films and coatings with tailored optical and electronic properties. Researchers will likely focus on synthesizing a range of these polymers and systematically investigating how modifications to the polymer backbone and the incorporation of other functional groups can be used to fine-tune properties like dielectric constant, refractive index, and conductivity for applications in microelectronics and optoelectronics. For instance, novel aromatic polyimides containing symmetric, bulky di-tert-butyl substituents have been synthesized and have demonstrated the formation of transparent, flexible, and tough films with high thermal stability. researchgate.net

Furthermore, the aniline (B41778) functional group in this compound provides a reactive handle for the synthesis of a variety of electroactive and photoactive materials. By incorporating this moiety into conjugated polymer backbones or as pendant groups, researchers can design materials with tunable redox behavior and fluorescence characteristics. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Future work will involve the synthesis and characterization of these materials, with a focus on establishing clear structure-property relationships to guide the design of next-generation organic electronic devices.

Material ClassPotential PropertiesEmerging Applications
High-Performance Polymers Enhanced solubility, thermal stability, tunable dielectric propertiesMicroelectronics, aerospace components, separation membranes
Electroactive Materials Tunable redox potentials, conductivityOrganic electronics, energy storage, sensors
Photoactive Materials Tunable fluorescence, charge transportOLEDs, OPVs, photodetectors

Exploration of New Therapeutic Applications in Precision Medicine

The field of precision medicine, which aims to tailor medical treatments to individual patient characteristics, is constantly seeking novel molecular entities with high target specificity. Derivatives of this compound have emerged as a promising scaffold for the development of targeted therapies.

Recent studies have highlighted the potential of this compound derivatives as dual-target ligands. For example, a series of 4-tert-butylphenoxyalkoxyamines, designed based on a similar scaffold, have shown promising activity as both histamine (B1213489) H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. nih.gov This dual action could be beneficial in the treatment of neurodegenerative diseases like Parkinson's disease by modulating dopamine (B1211576) levels through two distinct mechanisms. nih.gov Future research in this area will likely involve the synthesis and screening of a wider range of derivatives to optimize their potency and selectivity for these and other biologically relevant targets. The goal is to identify lead compounds with improved pharmacokinetic and pharmacodynamic profiles for further preclinical and clinical development.

The modular nature of the this compound scaffold allows for systematic structural modifications to explore a wide range of biological targets. By varying the substituents on the aniline ring and the phenoxy group, researchers can create libraries of compounds for high-throughput screening against various enzymes, receptors, and ion channels implicated in disease. This approach, combined with a deeper understanding of the structure-activity relationships, will be crucial in identifying new therapeutic applications for this class of compounds in areas such as oncology, inflammation, and infectious diseases. For instance, certain analogues have been investigated for their antimalarial and antituberculosis activities. nih.gov

Therapeutic TargetPotential Disease ApplicationResearch Focus
Histamine H3 Receptor / MAO-B Parkinson's Disease, Alzheimer's DiseaseOptimization of dual-target affinity and selectivity
Kinases / Proteases Cancer, Inflammatory DisordersDesign of selective enzyme inhibitors
G-Protein Coupled Receptors Various Neurological and Metabolic DisordersDevelopment of potent and selective modulators

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For a versatile scaffold like this compound, these computational tools offer unprecedented opportunities to accelerate the design and discovery of novel derivatives with desired properties.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be employed to predict the biological activity and physicochemical properties of this compound derivatives. nih.govresearchgate.net By identifying key molecular descriptors that correlate with a specific property, these models can rapidly screen virtual compounds and prioritize the most promising candidates for synthesis. The accuracy of these predictive models will continue to improve with the availability of larger and more diverse datasets. The application of these models will enable a more rational and targeted approach to the design of new molecules, minimizing the number of compounds that need to be synthesized and tested experimentally.

AI/ML ApplicationObjectiveExpected Outcome
Generative Models De novo design of novel derivativesRapid exploration of chemical space and identification of promising candidates
QSAR/QSPR Modeling Prediction of biological activity and physicochemical propertiesPrioritization of synthetic targets and reduction of experimental screening
ADMET Prediction In silico assessment of drug-likenessEarly identification of candidates with favorable safety and pharmacokinetic profiles

Nanotechnology and Supramolecular Assembly of this compound Derivatives

The convergence of nanotechnology and supramolecular chemistry opens up new frontiers for the application of this compound derivatives. The inherent self-assembly properties of molecules containing both aromatic and aliphatic moieties can be exploited to construct well-defined nanostructures and supramolecular assemblies with emergent functions.

Future research will likely explore the self-assembly of specifically designed this compound derivatives into various nanostructures, such as nanofibers, nanotubes, and vesicles. By tuning the non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, through systematic modifications of the molecular structure, researchers can control the morphology and properties of the resulting assemblies. These self-assembled nanostructures could find applications in areas such as drug delivery, tissue engineering, and catalysis.

The incorporation of this compound derivatives into larger supramolecular systems, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is another promising research direction. The aniline group can serve as a versatile building block for the construction of these porous materials. The resulting frameworks could exhibit interesting properties for gas storage, separation, and catalysis, with the tert-butylphenoxy group potentially influencing the pore size and surface chemistry of the material. The ability to design and synthesize these complex architectures with atomic precision will be key to unlocking their full potential in various technological applications.

Nanotechnology ApplicationSupramolecular StructurePotential Functionality
Drug Delivery Micelles, VesiclesEncapsulation and controlled release of therapeutic agents
Tissue Engineering Nanofibers, HydrogelsScaffolds for cell growth and tissue regeneration
Catalysis Nanoparticles, MOFsHighly active and selective catalytic systems
Sensing Thin Films, NanosheetsDetection of specific analytes with high sensitivity

Q & A

Q. What are the optimal synthetic routes for 4-(4-Tert-butylphenoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example:
  • SNAr : React 4-tert-butylphenol with a nitroaniline derivative (e.g., 4-fluoro-nitrobenzene) under basic conditions (K₂CO₃/DMF, 80–100°C), followed by nitro-group reduction (H₂/Pd-C or NaBH₄) to yield the aniline .
  • Ullmann Coupling : Use CuI as a catalyst with 4-tert-butylphenol and 4-iodoaniline in DMSO at 120°C for 24 hours .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 150°C) and improves purity (>90%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows signals for tert-butyl protons (δ 1.3 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the tert-butyl carbon (δ 31–34 ppm) and ether linkage (C-O at δ 150–155 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 270.2 (calculated for C₁₆H₂₀N₂O) .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) assess purity (>98%) with retention time ~8.2 minutes .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Prepare solutions in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax = 280 nm) over 72 hours. The compound is stable at pH 5–9 (degradation <5%) but hydrolyzes rapidly under strongly acidic (pH <3) or alkaline (pH >10) conditions .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting crystallography and computational data on the molecular conformation of this compound be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve discrepancies by growing single crystals via slow evaporation (solvent: ethyl acetate/hexane). Compare dihedral angles between the phenoxy and aniline rings; experimental values (e.g., 45–50°) often differ from DFT calculations (B3LYP/6-311G**) due to crystal packing effects .
  • DFT Refinement : Include solvent (PCM model) and dispersion corrections (D3-BJ) to align computational results with experimental data .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives for polymer applications?

  • Methodological Answer :
  • Protection of Amine Group : Use Boc-protected aniline intermediates to prevent unwanted coupling during polymerization. Deprotect with TFA post-synthesis .
  • Temperature Control : Maintain reactions below 80°C to avoid tert-butyl group cleavage, which causes branching defects in polyimides .
  • Purification : Column chromatography (SiO₂, hexane:EtOAc = 4:1) removes oligomers and unreacted monomers .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance Analysis : Compare Suzuki-Miyaura coupling rates of this compound with less hindered analogs (e.g., 4-methoxyaniline). The tert-butyl group reduces coupling efficiency (e.g., 60% vs. 85% yield) due to restricted access to the Pd catalyst .
  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance steric tolerance and improve yields to ~75% .

Data Contradiction Analysis

Q. Why do different studies report varying solubility values for this compound in organic solvents?

  • Methodological Answer :
  • Solubility Testing : Standardize measurements via gravimetric analysis (saturated solutions filtered at 25°C). Reported discrepancies arise from impurities (e.g., residual phenols) or solvent moisture. For example:
  • THF : 12–15 mg/mL (pure) vs. 8–10 mg/mL (impure) .
  • QC Measures : Use Karl Fischer titration to ensure solvent dryness (<0.01% H₂O) .

Application-Oriented Questions

Q. What role does this compound play in designing thermally stable polyimides?

  • Methodological Answer :
  • Polymer Synthesis : Incorporate the compound as a diamine monomer via polycondensation with dianhydrides (e.g., PMDA). The tert-butyl group enhances solubility in aprotic solvents (e.g., NMP) while maintaining high Tg (~280°C) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 400°C (N₂ atmosphere), suitable for aerospace coatings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.